Cas no 72569-12-1 (1-(4-Hydroxy-3,5-dimethylphenyl)-2,2-dimethylpropan-1-one)

1-(4-Hydroxy-3,5-dimethylphenyl)-2,2-dimethylpropan-1-one Chemical and Physical Properties
Names and Identifiers
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- EN300-1276659
- 1-(4-HYDROXY-3,5-DIMETHYLPHENYL)-2,2-DIMETHYLPROPAN-1-ONE
- AKOS019823406
- 72569-12-1
- 1-(4-hydroxy-3,5-dimethylphenyl)-2,2-dimethyl-1-propanone
- 1-Propanone, 1-(4-hydroxy-3,5-dimethylphenyl)-2,2-dimethyl-
- 1-(4-Hydroxy-3,5-dimethylphenyl)-2,2-dimethylpropan-1-one
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- Inchi: 1S/C13H18O2/c1-8-6-10(7-9(2)11(8)14)12(15)13(3,4)5/h6-7,14H,1-5H3
- InChI Key: RERKCZFWENXVTB-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(C)C(=C(C)C=1)O)C(C)(C)C
Computed Properties
- Exact Mass: 206.130679813g/mol
- Monoisotopic Mass: 206.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 37.3Ų
1-(4-Hydroxy-3,5-dimethylphenyl)-2,2-dimethylpropan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1276659-50mg |
1-(4-hydroxy-3,5-dimethylphenyl)-2,2-dimethylpropan-1-one |
72569-12-1 | 50mg |
$348.0 | 2023-10-01 | ||
Enamine | EN300-1276659-2500mg |
1-(4-hydroxy-3,5-dimethylphenyl)-2,2-dimethylpropan-1-one |
72569-12-1 | 2500mg |
$810.0 | 2023-10-01 | ||
Enamine | EN300-1276659-100mg |
1-(4-hydroxy-3,5-dimethylphenyl)-2,2-dimethylpropan-1-one |
72569-12-1 | 100mg |
$364.0 | 2023-10-01 | ||
Enamine | EN300-1276659-10000mg |
1-(4-hydroxy-3,5-dimethylphenyl)-2,2-dimethylpropan-1-one |
72569-12-1 | 10000mg |
$1778.0 | 2023-10-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2039920-5g |
1-(4-Hydroxy-3,5-dimethylphenyl)-2,2-dimethylpropan-1-one |
72569-12-1 | 5g |
¥8492.00 | 2024-05-02 | ||
Enamine | EN300-1276659-5000mg |
1-(4-hydroxy-3,5-dimethylphenyl)-2,2-dimethylpropan-1-one |
72569-12-1 | 5000mg |
$1199.0 | 2023-10-01 | ||
Enamine | EN300-1276659-1000mg |
1-(4-hydroxy-3,5-dimethylphenyl)-2,2-dimethylpropan-1-one |
72569-12-1 | 1000mg |
$414.0 | 2023-10-01 | ||
Enamine | EN300-1276659-250mg |
1-(4-hydroxy-3,5-dimethylphenyl)-2,2-dimethylpropan-1-one |
72569-12-1 | 250mg |
$381.0 | 2023-10-01 | ||
Enamine | EN300-1276659-500mg |
1-(4-hydroxy-3,5-dimethylphenyl)-2,2-dimethylpropan-1-one |
72569-12-1 | 500mg |
$397.0 | 2023-10-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2039920-1g |
1-(4-Hydroxy-3,5-dimethylphenyl)-2,2-dimethylpropan-1-one |
72569-12-1 | 1g |
¥3410.00 | 2024-05-02 |
1-(4-Hydroxy-3,5-dimethylphenyl)-2,2-dimethylpropan-1-one Related Literature
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
Additional information on 1-(4-Hydroxy-3,5-dimethylphenyl)-2,2-dimethylpropan-1-one
Introduction to 1-(4-Hydroxy-3,5-dimethylphenyl)-2,2-dimethylpropan-1-one (CAS No. 72569-12-1)
The compound 1-(4-Hydroxy-3,5-dimethylphenyl)-2,2-dimethylpropan-1-one, identified by its CAS number 72569-12-1, is a structurally intriguing molecule with significant potential in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of aromatic ketones, characterized by a phenolic hydroxyl group and a tert-butyl substituent on the carbonyl carbon. Its unique structural motif has garnered attention for its applications in medicinal chemistry, particularly in the development of bioactive molecules.
From a chemical perspective, the presence of both electron-donating and electron-withdrawing groups on the aromatic ring makes this compound a versatile intermediate. The 4-hydroxy substituent enhances its reactivity in nucleophilic aromatic substitution reactions, while the 3,5-dimethyl groups provide steric hindrance and electronic modulation. This balance of functional groups allows for diverse synthetic pathways, making it a valuable building block in constructing more complex pharmacophores.
Recent advancements in computational chemistry have highlighted the importance of such aromatic ketones in drug design. Molecular modeling studies suggest that derivatives of 1-(4-Hydroxy-3,5-dimethylphenyl)-2,2-dimethylpropan-1-one exhibit promising interactions with biological targets. For instance, computational docking experiments have demonstrated that certain analogs can bind to enzymes involved in inflammatory pathways, suggesting potential applications in anti-inflammatory therapies. These findings align with emerging research trends that emphasize structure-based drug discovery.
In the realm of synthetic methodologies, this compound serves as an excellent precursor for constructing heterocyclic frameworks. The 4-hydroxy group can be readily converted into esters or ethers through esterification or etherification reactions, while the ketone moiety is amenable to reduction or condensation reactions. Such transformations have been exploited in the synthesis of natural product analogs and novel therapeutic agents. For example, recent studies have reported the use of this compound in generating derivatives with antimicrobial properties, underscoring its utility in antibiotic development.
The pharmaceutical industry has also explored the pharmacological potential of 1-(4-Hydroxy-3,5-dimethylphenyl)-2,2-dimethylpropan-1-one and its derivatives. Preliminary pharmacokinetic studies indicate that certain modifications can enhance bioavailability and metabolic stability. Additionally, its structural similarity to known bioactive molecules has prompted investigations into its role as a scaffold for next-generation therapeutics. Researchers are particularly interested in its potential as a lead compound for kinase inhibitors, given the importance of kinases in various disease pathways.
From an industrial standpoint, the synthesis of 1-(4-Hydroxy-3,5-dimethylphenyl)-2,2-dimethylpropan-1-one (CAS No. 72569-12-1) has been optimized for scalability and cost-effectiveness. Modern synthetic routes leverage catalytic methods to improve yield and reduce environmental impact. These advancements are crucial for ensuring sustainable production practices in pharmaceutical manufacturing. Furthermore, green chemistry principles have been integrated into its synthesis, minimizing waste generation and hazardous byproducts.
The role of this compound extends beyond medicinal chemistry into materials science. Its aromatic structure and functional groups make it a candidate for developing advanced polymers with tailored properties. Researchers are investigating its incorporation into polymer matrices to enhance thermal stability or mechanical strength. Such applications could find relevance in high-performance coatings or specialty plastics used in industrial settings.
Future research directions for 1-(4-Hydroxy-3,5-dimethylphenyl)-2,2-dimethylpropan-1-one include exploring its role in photopharmacology. The combination of light-responsive functional groups with pharmaceutical scaffolds offers new avenues for targeted therapy. Preliminary experiments suggest that derivatives of this compound can be activated by light to induce specific biological effects, opening up possibilities for photochemotherapy or controlled drug release systems.
In conclusion,1-(4-Hydroxy-3,5-dimethylphenyl)-2,2-dimethylpropan-1-one (CAS No. 72569-12-1) is a multifaceted molecule with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate in synthetic chemistry and a promising candidate for drug development. As research continues to uncover new functionalities and applications, this compound is poised to play an increasingly significant role in advancing scientific and industrial innovation.
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